D-Leucrose (D-glucopyranosyl-α-(1→5)-D-fructopyranose) is a disaccharide isomer of sucrose, naturally found in trace amounts in pollen and honey. [, , , , ] Unlike sucrose, which has an α-(1→2)-glycosidic linkage, D-Leucrose possesses an α-(1→5)-glycosidic bond between the glucose and fructose units. [, , , , , ] This structural difference significantly influences its biochemical properties, making it a subject of interest in various scientific research fields. D-Leucrose is recognized as a non-cariogenic [, ] and fully metabolizable [, ] sugar substitute.
D-Leucrose can be synthesized through enzymatic transglycosidation of sucrose using the enzyme α-(1→6)-glucosyltransferase (dextransucrase) derived from Leuconostoc mesenteroides. [, , , , ] This method involves reacting sucrose with the enzyme in the presence of fructose, typically at concentrations exceeding 100 mmol per 1000 IU of enzyme. [] The reaction proceeds at a temperature range of 265 to 310K and a pH range of 4.5 to 8.0. [] Subsequent purification steps are required to remove dextran and isomaltooligosaccharides, resulting in D-Leucrose with purity levels greater than 95%. [] Alternative synthesis methods employ dextransucrase immobilized in calcium alginate beads, offering improved efficiency and operational stability. [] Interestingly, conducting the reactions in ice has been shown to improve yield and selectivity. []
D-Leucrose comprises a D-glucopyranose unit linked to a D-fructopyranose unit via an α-(1→5)-glycosidic bond. [, , ] The presence of multiple hydroxyl groups (-OH) allows for detailed structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] A specific approach involves utilizing the 1H resonances of the -OH groups observable in the NMR spectrum of a supercooled aqueous solution as starting points for structural analysis. [] This approach, combined with 2D-NMR techniques like HSQC-TOCSY, allows for the complete assignment of all 1H and 13C resonances, ultimately revealing the covalent structure and spatial arrangement of atoms within the D-Leucrose molecule. []
The mechanism of action of D-Leucrose differs from sucrose due to its unique α-(1→5)-glycosidic linkage. This bond renders it indigestible by salivary and intestinal enzymes, resulting in minimal impact on blood glucose levels compared to sucrose. [, ] It is primarily metabolized in the jejunum by specific enzymes, ultimately yielding glucose and fructose, which are then absorbed and utilized in normal metabolic pathways. [, ] D-Leucrose's resistance to breakdown by oral bacteria limits acid production, contributing to its non-cariogenic nature. [, ] Additionally, D-Leucrose can act as a competitive inhibitor of sucrose uptake and acid production by Streptococcus mutans, further contributing to its dental health benefits. []
D-Leucrose is a white, crystalline powder with a sweet taste, approximately 60% as sweet as sucrose. [, , ] It is highly soluble in water and exhibits a high glass transition temperature (Tg). [] This high Tg, coupled with its ability to form hydrogen bonds with water, contributes to its non-hygroscopic nature, making it suitable for various food and pharmaceutical applications. [] Dielectric studies indicate that the glycosidic linkage in D-Leucrose exhibits limited flexibility, impacting the mobility of the monosaccharide units within the molecule. [] This characteristic influences the diffusion properties of molecules within a D-Leucrose matrix, presenting potential applications in drug delivery systems. []
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